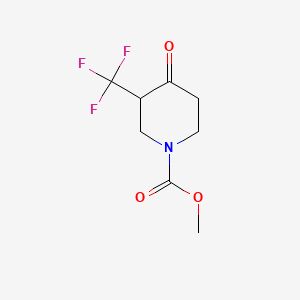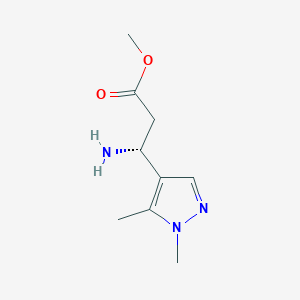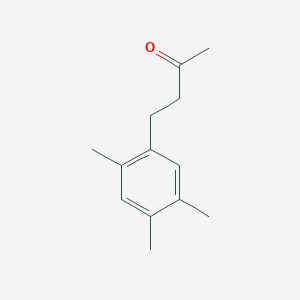
2-(Cyclopentylamino)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is also known by its IUPAC name, cyclopentylalanine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Métodos De Preparación
The synthesis of 2-(Cyclopentylamino)propanoic acid hydrochloride involves several steps. One common method includes the reaction of cyclopentylamine with an appropriate precursor under controlled conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(Cyclopentylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-(Cyclopentylamino)propanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(Cyclopentylamino)propanoic acid hydrochloride can be compared with other similar compounds, such as:
Cyclopentylalanine: This compound is structurally similar but lacks the hydrochloride group.
Cyclopentylamine: This compound is a precursor in the synthesis of this compound.
Propanoic acid derivatives: These compounds share a similar backbone structure but differ in their functional groups and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
2-(cyclopentylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)9-7-4-2-3-5-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
Clave InChI |
RFECBSBPSGUZHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC1CCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13545351.png)
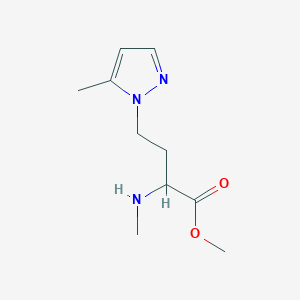

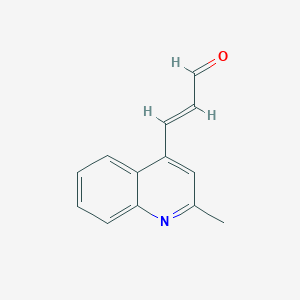
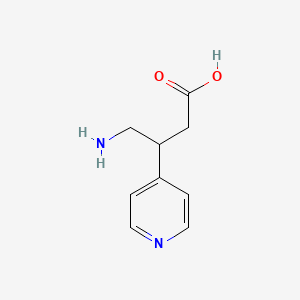
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
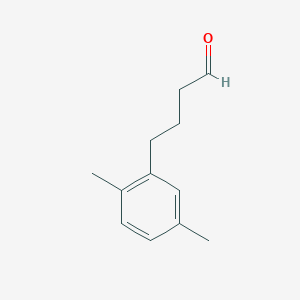
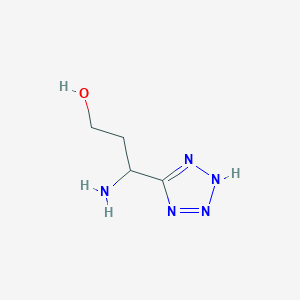
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
